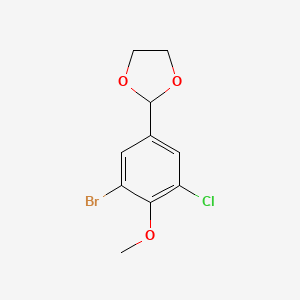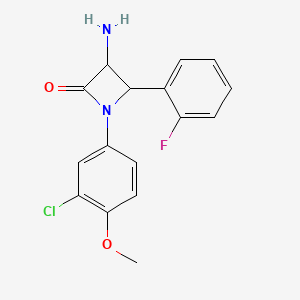
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The specific substituents (3-chloro-4-methoxyphenyl and 2-fluorophenyl) can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysis: Using catalysts to increase the reaction rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can be used to modify the azetidinone ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe to study biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: In the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics that also contain the azetidinone ring.
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other azetidinones.
Eigenschaften
Molekularformel |
C16H14ClFN2O2 |
|---|---|
Molekulargewicht |
320.74 g/mol |
IUPAC-Name |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14ClFN2O2/c1-22-13-7-6-9(8-11(13)17)20-15(14(19)16(20)21)10-4-2-3-5-12(10)18/h2-8,14-15H,19H2,1H3 |
InChI-Schlüssel |
QUNXBYSPIATUPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


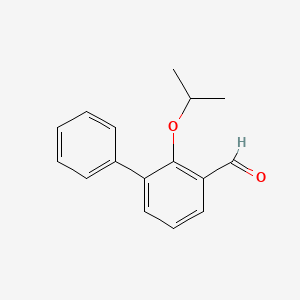
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
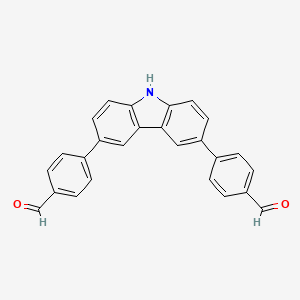
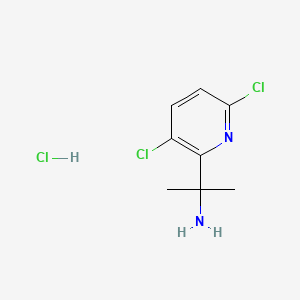
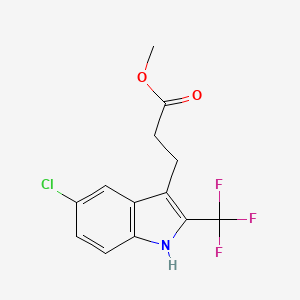



![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)

![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
